molecular formula C10H12N2O2 B15093301 N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide

Cat. No.: B15093301
M. Wt: 192.21 g/mol
InChI Key: DZCSWIQGBIAWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol This compound is characterized by its indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

The synthesis of N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide can be achieved through various synthetic routes. One common method involves the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically employs a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand under standard reaction conditions. The reaction tolerates various functional groups, making it versatile for different synthetic applications.

Chemical Reactions Analysis

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to bind directly to proteins like NLRP3, blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis . This highlights its potential in modulating inflammatory pathways.

Comparison with Similar Compounds

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide can be compared with other indene derivatives such as:

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide

InChI

InChI=1S/C10H12N2O2/c11-10(12-14)8-3-1-2-7-6(8)4-5-9(7)13/h1-3,9,13-14H,4-5H2,(H2,11,12)

InChI Key

DZCSWIQGBIAWSF-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C1O)C=CC=C2/C(=N/O)/N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2C(=NO)N

Origin of Product

United States

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